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Compound of Interest

Compound Name: 4-Chloroethcathinone

Cat. No.: B12801267

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroethcathinone (4-CEC) is a synthetic cathinone that has emerged as a novel
psychoactive substance (NPS). As a compound of interest in forensic science, toxicology, and
drug development, a thorough understanding of its chemical structure and properties is
paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for the unambiguous
identification and characterization of 4-CEC. This technical guide provides an in-depth overview
of the spectroscopic analysis of 4-CEC, including detailed experimental protocols, data
interpretation, and a summary of key spectral features.

Molecular Structure

4-Chloroethcathinone, with the IUPAC name 1-(4-chlorophenyl)-2-(ethylamino)propan-1-one,
is a chiral molecule typically encountered as a racemic mixture. The hydrochloride salt is a
common form in which this compound is found.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-Chloroethcathinone hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-ds)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Not explicitly detailed )
) Aromatic protons
in search results
Not explicitly detailed )
) Methine proton (CH)
in search results
Not explicitly detailed Methylene protons
in search results (CH2)
Not explicitly detailed Methyl protons (CHs)
in search results of ethyl group
Not explicitly detailed Methyl protons (CH3)
in search results of propionyl group
13C NMR
Chemical Shift (6) ppm Assignment

Not explicitly detailed in search results

Carbonyl carbon (C=0)

Not explicitly detailed in search results

Aromatic carbons

Not explicitly detailed in search results

Methine carbon (CH)

Not explicitly detailed in search results

Methylene carbon (CHz)

Not explicitly detailed in search results

Methyl carbons (CHs)

Note: Detailed, publicly available peak lists for H and 3C NMR of 4-CEC are limited. The
assignments are based on the known structure and general chemical shift ranges for similar

compounds.
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Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - KBr Pellet[1]

Wavenumber (cm~?)

Intensity

Assignment

3530, 3430

O-H stretching (likely from

absorbed water)

2983

Aliphatic C-H stretching

2795, 2694, 2447

Amine salt (NHz%) stretching

1687

Strong

Carbonyl (C=0) stretching

1590 (shoulder)

Aromatic C=C ring stretching

1554 N-H bending
1462 C-H bending
1392 C-H bending
1292, 1234 C-N stretching
1164
C-O stretching (not expected in
1094, 1051
pure 4-CEC)
974, 919
Aromatic C-H out-of-plane
839 Strong bending (para-disubstituted
ring)[1]
794, 748, 684
479

Mass Spectrometry (MS)

Electron lonization (EI) - Derivatized with Trifluoroacetic Anhydride (TFA)
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The mass spectrum of underivatized 4-CEC is not readily available with detailed fragmentation.
However, analysis of the trifluoroacetyl derivative provides insight into the fragmentation
pattern. The primary fragmentation of cathinones typically involves a-cleavage at the carbonyl

group.

mlz Relative Intensity (%) Proposed Fragment

Data for underivatized 4-CEC

not explicitly found

[M+H]* (for 33Cl and 3’Cl
isotopes) in ESI-MS[1]

212/214

Note: For underivatized 4-CEC, the molecular ion peak would be expected at m/z 211/213. Key
fragments would likely arise from cleavage of the bond between the carbonyl carbon and the
adjacent chiral carbon, as well as cleavage of the ethylamino group.

Experimental Protocols
Sample Preparation

For most spectroscopic analyses, 4-CEC hydrochloride is dissolved in an appropriate solvent.

o NMR: Approximately 5 mg of the analyte is dissolved in a deuterated solvent such as
dimethyl sulfoxide-de (DMSO-de) containing a reference standard like tetramethylsilane
(TMS).

e GC-MS: A dilute solution of the analyte (approximately 1-4 mg/mL) is prepared in a volatile
organic solvent such as chloroform or methanol.

¢ IR (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
Alternatively, for the KBr pellet method, the sample is ground with potassium bromide and
pressed into a thin disk.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrument: A 400 MHz NMR spectrometer or higher is typically used.
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e Parameters:

o Spectral Width: A range that encompasses all expected proton or carbon signals (e.g., -3
to 13 ppm for *H NMR).

o Pulse Angle: A 90° pulse is commonly used.

o Delay Between Pulses: A sufficient delay (e.g., 45 seconds) is employed to ensure full

relaxation of the nuclei.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain
the NMR spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated
Total Reflectance (ATR) accessory is commonly used for solid samples.

e Parameters:
o Spectral Range: Typically 4000 to 400 cm~1.
o Resolution: 4 cm~1is generally sufficient.
o Scans: Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
e Gas Chromatograph (GC) Conditions:

o Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane
stationary phase (e.g., DB-5ms or equivalent), is suitable.

o Injector Temperature: Typically set around 250-280°C.
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o Oven Temperature Program: A temperature gradient is used to separate the components
of the sample. A typical program might start at a lower temperature (e.g., 100°C), hold for
a short period, and then ramp up to a higher temperature (e.g., 300°C).

o Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

e Mass Spectrometer (MS) Conditions:

o lonization Mode: Electron lonization (El) at 70 eV is standard for creating a reproducible
fragmentation pattern for library matching.

o Mass Range: A scan range of m/z 40-550 is typically used to detect the molecular ion and
key fragments.

o lon Source Temperature: Usually maintained around 230°C.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the spectroscopic analysis of a
suspected 4-CEC sample.
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Conclusion
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of 4-Chloroethcathinone.

Conclusion

The spectroscopic analysis of 4-Chloroethcathinone through NMR, IR, and MS provides a
robust framework for its unequivocal identification. Each technique offers complementary
information: NMR elucidates the carbon-hydrogen framework, IR identifies key functional
groups, and MS provides the molecular weight and fragmentation pattern. The data and
protocols presented in this guide serve as a valuable resource for researchers, forensic
scientists, and professionals in the pharmaceutical industry involved in the analysis of synthetic
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cathinones. A comprehensive approach utilizing all three techniques is recommended for the
definitive characterization of 4-CEC and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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